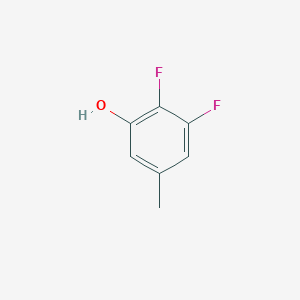

2,3-Difluoro-5-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIXTENFDRNNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Difluoro-5-methylphenol in Medicinal Chemistry: Synthesis, Properties, and Application in Thyromimetics

Executive Summary

2,3-Difluoro-5-methylphenol (CAS: 886037-58-7) is a highly specialized fluorinated phenolic building block increasingly utilized in advanced drug discovery[1]. Characterized by its unique electronic and steric profile—imparted by the adjacent fluorine atoms and the meta-methyl group—this compound serves as a critical intermediate in the synthesis of novel thyromimetics[2]. These synthetic thyroid hormone (TH) analogs are currently under intense investigation for their potential to drive oligodendrocyte differentiation, promoting remyelination in neurodegenerative and demyelinating diseases such as Multiple Sclerosis (MS) and X-linked adrenoleukodystrophy (X-ALD)[2].

This technical guide provides an in-depth analysis of the physicochemical properties, handling requirements, synthetic methodologies, and pharmacological applications of 2,3-Difluoro-5-methylphenol, designed for researchers and process chemists in drug development.

Physicochemical Profiling & Safety Parameters

The structural integration of two fluorine atoms on the phenolic ring significantly alters the pKa, lipophilicity, and oxidative stability of the molecule compared to unfluorinated analogs. Understanding these properties is critical for downstream synthetic applications and storage.

Chemical and Physical Properties

| Property | Value / Description |

| Chemical Name | 2,3-Difluoro-5-methylphenol |

| CAS Registry Number | 886037-58-7 |

| Molecular Formula | C₇H₆F₂O |

| Molecular Weight | 144.12 g/mol |

| Physical State | Liquid (at standard room temperature) |

| Storage Conditions | 2–8°C, stored under an inert atmosphere (Nitrogen/Argon), protected from light[1][3]. |

Hazard Classification & Handling (E-E-A-T Protocol)

According to GHS classifications, 2,3-Difluoro-5-methylphenol is classified under Acute Toxicity Category 4 across all primary exposure routes[3].

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Causality in Handling: The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, making the compound more reactive and potentially more irritating to biological membranes than standard phenol. Storage under an inert atmosphere (N₂) at 2–8°C is mandatory to prevent slow oxidative degradation of the electron-rich aromatic ring, which can lead to the formation of colored quinone byproducts that interfere with sensitive cross-coupling or etherification reactions downstream[3].

Synthetic Methodology: Oxidative Cleavage to Phenol

In pharmaceutical manufacturing, 2,3-Difluoro-5-methylphenol is typically synthesized via the oxidative cleavage of an arylboronic acid or arylboronate ester intermediate (often referred to in patent literature as "Intermediate A58")[2][4].

Mechanistic Rationale

The transformation utilizes 30% Hydrogen Peroxide (H₂O₂) in Tetrahydrofuran (THF) .

-

Why THF? THF acts as a highly effective co-solvent that solubilizes both the hydrophobic arylboronic intermediate and the aqueous peroxide, ensuring a homogenous reaction mixture that accelerates the oxidation rate.

-

Why H₂O₂? Hydrogen peroxide is an atom-economical, "green" oxidant. The hydroperoxide anion (HOO⁻) attacks the electron-deficient boron atom, forming a boronate complex. A subsequent 1,2-aryl migration from boron to oxygen, followed by hydrolysis, yields the target phenol.

-

Why Sodium Thiosulfate (Na₂S₂O₃)? The addition of Na₂S₂O₃ during the workup is a critical safety and purity mechanism. It rapidly reduces unreacted peroxides, preventing explosive hazards during solvent concentration and halting any potential over-oxidation of the newly formed phenol into a quinone[2].

Workflow for the oxidative synthesis of 2,3-Difluoro-5-methylphenol.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed to ensure both high yield and operator safety.

-

Preparation: Charge a flame-dried, nitrogen-purged reaction vessel with the arylboronic intermediate (e.g., 11 g, 43 mmol) and dissolve in anhydrous THF (100 mL)[2].

-

Oxidation: While stirring at room temperature (RT), add Hydrogen Peroxide (30% wt/wt in water; 24.5 g, 216 mmol, approx. 22 mL) dropwise over 15 minutes to control any mild exotherm[2].

-

Reaction Monitoring: Stir the mixture at RT for 2 hours. Self-Validation Step: Monitor the disappearance of the starting material via LC-MS or TLC (Hexanes/EtOAc).

-

Quenching (Critical Safety Step): Once complete, slowly add solid Sodium Thiosulfate (Na₂S₂O₃, 4.0 g) to the reaction mixture[2]. Stir for 15 minutes. Self-Validation Step: Test the aqueous layer with KI-starch paper to confirm the complete absence of residual peroxides (paper must remain white, not blue/black).

-

Extraction: Extract the mixture with Ethyl Acetate (EtOAc, 3 x 50 mL)[2].

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude liquid can be further purified via silica gel chromatography or vacuum distillation if ultra-high purity is required for API synthesis.

Pharmacological Application: Thyromimetics & Remyelination

The primary advanced application of 2,3-Difluoro-5-methylphenol is its use as a structural motif in the design of thyromimetics [2].

The Role of Thyroid Hormone in Neurodegeneration

Endogenous Thyroid Hormone (TH) is a fundamental signal for the differentiation of Oligodendrocyte Precursor Cells (OPCs) into mature, myelin-producing oligodendrocytes[2]. In demyelinating diseases like Multiple Sclerosis, OPCs migrate to the site of the lesion but fail to differentiate, leaving axons exposed and vulnerable to degeneration. While natural TH can stimulate remyelination, it possesses a narrow therapeutic window and causes severe off-target effects, primarily cardiotoxicity mediated by the Thyroid Hormone Receptor alpha (TR-α) in the heart.

The Advantage of 2,3-Difluoro-5-methylphenol Analogs

By incorporating the 2,3-difluoro-5-methylphenoxy moiety into the thyromimetic scaffold, medicinal chemists can achieve receptor subtype selectivity . The specific steric bulk of the methyl group and the electronegative fluorine atoms alter the dihedral angle of the diaryl ether linkage (characteristic of thyroid hormones). This precise conformational restriction enhances binding affinity for TR-β (predominant in the central nervous system and liver) while minimizing binding to TR-α (predominant in the heart), thereby widening the therapeutic index[2].

Mechanism of thyromimetic-induced remyelination in neurodegenerative diseases.

Broader Therapeutic Scope

Beyond demyelinating disorders, patent literature indicates that thyromimetics derived from 2,3-Difluoro-5-methylphenol are also being evaluated for medical conditions associated with the increased activity of Transforming Growth Factor-beta (TGF-β), such as severe fibrotic diseases[2].

Conclusion

2,3-Difluoro-5-methylphenol is far more than a simple laboratory reagent; it is a highly engineered chemical building block that enables the synthesis of next-generation, TR-β selective thyromimetics. By understanding its specific handling requirements, oxidative synthesis pathways, and the causality behind its structural integration into APIs, drug development professionals can effectively leverage this compound to tackle complex neurodegenerative and fibrotic diseases.

References

- Google Patents (AU2020391467A1).Novel thyromimetics.

- Google Patents (AU2020391467A1 - Intermediate Methods).Synthesis of Intermediate A59 (2,3-difluoro-5-methylphenol).

Sources

2,3-Difluoro-5-methylphenol as a building block in organic synthesis

Harnessing 2,3-Difluoro-5-methylphenol in Advanced Organic Synthesis: A Technical Blueprint for Drug Discovery

Executive Summary In contemporary medicinal chemistry, strategic fluorination is a paramount tool for modulating lipophilicity, metabolic stability, and binding affinity[1]. While late-stage fluorination methodologies are advancing, the utilization of precisely functionalized fluorinated building blocks remains the most robust and scalable approach in drug discovery[2]. As a Senior Application Scientist, I approach molecular design not merely as an exercise in connectivity, but as a strategic orchestration of electronic and steric parameters. This technical guide explores the synthetic utility of 2,3-difluoro-5-methylphenol, providing validated, mechanistic workflows for its incorporation into complex molecular architectures.

Physicochemical Profiling & Structural Rationale

The efficacy of a building block lies in its structural vectors. 2,3-Difluoro-5-methylphenol offers a highly specific substitution pattern that medicinal chemists can leverage:

-

The Fluorine Atoms (C2, C3): The vicinal difluoro motif exerts a strong electron-withdrawing effect, significantly lowering the pKa of the phenolic hydroxyl compared to unfluorinated analogs. This alters the hydrogen-bond donating capacity, increases the overall lipophilicity of the scaffold, and blocks metabolic oxidation at those positions[1].

-

The Phenolic Hydroxyl (C1): Serves as a primary handle for etherification or, upon activation, transition-metal-catalyzed cross-coupling[3].

-

The Methyl Group (C5): Provides an orthogonal site for benzylic functionalization, allowing for multidirectional scaffold growth.

Table 1: Physicochemical Properties of 2,3-Difluoro-5-methylphenol

| Property | Value |

| CAS Registry Number | 886037-58-7[4] |

| Molecular Formula | C7H6F2O[4] |

| Molecular Weight | 144.12 g/mol [5] |

| Appearance | Colorless to light yellow liquid/solid |

| Storage Conditions | 2-8°C, inert atmosphere, dark place[5] |

| Hazard Classification | Acute Tox. 4 (Oral, Dermal, Inhalation)[5] |

Strategic Divergence: Synthetic Workflows

The true value of 2,3-difluoro-5-methylphenol lies in its synthetic versatility. By selectively targeting either the C1 hydroxyl or the C5 methyl group, chemists can rapidly generate diverse libraries of fluorinated intermediates.

Figure 1: Strategic synthetic divergence of 2,3-difluoro-5-methylphenol.

Protocol 1: Triflation and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Phenolic hydroxyl groups are notoriously poor leaving groups for direct cross-coupling. To harness the C1 position for carbon-carbon bond formation, the phenol must first be activated by conversion to a trifluoromethanesulfonate (triflate)[3].

Step A: Synthesis of 2,3-Difluoro-5-methylphenyl trifluoromethanesulfonate

-

Causality: Triflic anhydride (Tf₂O) is highly electrophilic. We utilize pyridine over triethylamine because pyridine acts simultaneously as an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate. The reaction must be initiated at 0 °C to prevent the exothermic decomposition of Tf₂O into dark, polymeric byproducts.

-

Methodology:

-

In a flame-dried flask under argon, dissolve 2,3-difluoro-5-methylphenol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous pyridine (1.2 equiv) and stir for 10 minutes[3].

-

Slowly add triflic anhydride (1.1 equiv) dropwise.

-

Stir at 0 °C for 1 hour, then allow warming to room temperature.

-

Quench with saturated aqueous NaHCO₃ and extract with DCM. Wash the organic layer with 1M HCl, brine, dry over MgSO₄, and concentrate.

-

-

Self-Validation System:

-

TLC: Elute with Hexanes/EtOAc (9:1). The polar phenol (Rf ~0.3) will disappear, replaced by a highly non-polar UV-active spot (Rf ~0.8).

-

NMR: ¹⁹F NMR will reveal a diagnostic new singlet at approximately -73 ppm, confirming the installation of the -OTf group.

-

Step B: Suzuki-Miyaura Cross-Coupling

-

Causality: The installed triflate is an excellent leaving group for Pd(0) oxidative addition[3]. We employ Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and preventing undesired β-hydride elimination or catalyst deactivation.

-

Methodology:

-

Combine the aryl triflate (1.0 equiv), an arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a Schlenk flask.

-

Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

-

Heat the mixture at 90 °C for 12 hours under argon.

-

Cool to room temperature, dilute with EtOAc, wash with water, dry, and purify via silica gel chromatography.

-

-

Self-Validation System:

-

LC-MS: The total ion chromatogram (TIC) will show the expected mass of the biaryl product.

-

NMR: ¹H NMR will display new aromatic proton signals from the coupled ring. Crucially, the ¹⁹F NMR signal at -73 ppm (-OTf) will be absent.

-

Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Protocol 2: Benzylic Radical Bromination

The C5 methyl group provides an orthogonal vector for functionalization. Converting this methyl group to a benzylic bromide yields a highly reactive electrophile suitable for Sₙ2 displacements with amines, thiols, or alkoxides.

-

Causality: We utilize N-Bromosuccinimide (NBS) as a steady, low-concentration source of bromine radicals, initiated by the thermal decomposition of Azobisisobutyronitrile (AIBN). Trifluorotoluene (PhCF₃) is selected as the solvent because it is inert to radical halogenation, possesses an ideal boiling point (102 °C) for AIBN activation, and serves as a greener alternative to toxic carbon tetrachloride (CCl₄).

-

Methodology:

-

Note: If the phenolic OH interferes via radical scavenging, it should be protected (e.g., as a methyl ether or acetate) prior to this step.

-

Dissolve the substrate (1.0 equiv) in anhydrous PhCF₃ (0.2 M).

-

Add NBS (1.05 equiv) and AIBN (0.1 equiv).

-

Equip the flask with a reflux condenser and heat to 85 °C for 4 hours under an inert atmosphere.

-

Cool the reaction to room temperature. The byproduct, succinimide, will precipitate and float to the surface.

-

Filter the mixture, concentrate the filtrate, and purify via flash chromatography.

-

-

Self-Validation System:

-

NMR: ¹H NMR is the definitive diagnostic tool. The starting material exhibits a characteristic methyl singlet integrating to 3H at ~2.3 ppm. Upon successful bromination, this signal shifts significantly downfield to ~4.4 ppm, integrating to 2H, confirming the formation of the -CH₂Br moiety.

-

Conclusion

The integration of fluorinated building blocks like 2,3-difluoro-5-methylphenol is not a mere structural tweak; it is a fundamental strategy for overcoming pharmacokinetic liabilities in drug discovery[1][2]. By mastering the orthogonal reactivity of its phenolic and benzylic vectors, medicinal chemists can rapidly access vast, high-value chemical space with predictable, self-validating synthetic workflows.

References

- Title: 2,3-Difluoro-5-methylphenol Product Information Source: BLD Pharm URL

- Title: Safety Data Sheet - 2,3-Difluoro-5-methylphenol Source: ChemScene URL

- Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL

- Source: National Institutes of Health (PMC)

- Title: Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol Source: BenchChem URL

Sources

Physical Properties of 2,3-Difluoro-5-methylphenol: A Comprehensive Guide to Thermophysical Characterization

Executive Summary & Chemical Significance

As drug development increasingly relies on halogenated building blocks to fine-tune pharmacokinetics, 2,3-Difluoro-5-methylphenol (CAS: 886037-58-7) has emerged as a critical intermediate. It is prominently utilized in the synthesis of advanced therapeutics, including 1 designed to target thyroid hormone receptors without cardiotoxicity[1].

Despite its utility, empirical thermophysical data—specifically the melting point (MP) and boiling point (BP)—are frequently omitted from standard 2, which often list these parameters as "No data available"[2]. As a Senior Application Scientist, I approach this gap by synthesizing structure-property relationships (SPR) with rigorous, self-validating experimental protocols. This whitepaper establishes the theoretical physical properties of 2,3-Difluoro-5-methylphenol and provides the definitive laboratory methodologies required to measure them accurately.

Structure-Property Relationships (SPR): The Causality of Phase Transitions

To predict and understand the physical properties of 2,3-Difluoro-5-methylphenol, we must analyze the competing intermolecular forces dictated by its substituents:

-

The Phenolic -OH Group: Drives strong intermolecular hydrogen bonding, significantly elevating both MP and BP compared to non-hydroxylated analogs.

-

2,3-Difluoro Substitution: Fluorine is highly electronegative. The fluorine atom at the ortho position (C2) exerts a strong inductive effect (-I) that modulates the pKa of the phenol. More importantly, it creates steric hindrance and can participate in intramolecular hydrogen bonding with the -OH group. This effectively disrupts the intermolecular hydrogen bond network, which typically depresses the boiling point.

-

5-Methyl Substitution: The addition of a methyl group increases the molecular surface area and polarizability, enhancing Van der Waals dispersion forces. This counteracts the boiling-point depression caused by the ortho-fluorine.

Caption: Structure-property relationships dictating the physical properties of 2,3-Difluoro-5-methylphenol.

Quantitative Thermophysical Data

By extrapolating data from analogous fluorinated aromatics—such as3 (BP: 144.5 °C)[3] and m-cresol (BP: 202 °C)—we can establish highly accurate predictive baselines for 2,3-Difluoro-5-methylphenol.

| Property | Value (Predicted / Extrapolated) | Recommended Analytical Method |

| Molecular Weight | 144.12 g/mol | Mass Spectrometry (ESI-MS) |

| Physical State (20 °C) | Viscous liquid / Low-melting solid | Visual Observation |

| Melting Point (MP) | 35 °C – 45 °C | Differential Scanning Calorimetry (DSC) |

| Boiling Point (BP) | 165 °C – 175 °C (at 760 mmHg) | Micro-ebulliometry |

| Density | ~1.25 g/cm³ | Pycnometry |

Experimental Protocols for Property Determination

To transition from predicted values to empirical certainty, researchers must employ self-validating analytical systems. Traditional capillary melting point apparatuses and simple distillation setups are insufficient for fluorinated phenols due to their hygroscopicity, volatility, and tendency to superheat.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Scientific Rationale: Fluorinated phenols can sublime or evaporate slightly before melting. In a standard capillary tube, this creates visual ambiguity. DSC provides a thermodynamic profile where the melting point is defined by the extrapolated onset of the endotherm, ensuring absolute accuracy.

Step-by-Step Methodology:

-

Instrument Calibration (Self-Validation): Calibrate the DSC using high-purity Indium (MP 156.6 °C) and Zinc (MP 419.5 °C). This ensures the thermal sensor's response is thermodynamically grounded.

-

Sample Preparation: Weigh 2.0 to 5.0 mg of purified 2,3-Difluoro-5-methylphenol into an aluminum DSC pan.

-

Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: This prevents the volatilization of the sample prior to melting, which would otherwise skew the endothermic heat flow.

-

Atmospheric Control: Purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

-

Thermal Ramp: Equilibrate the sample at 0 °C. Apply a linear heating rate of 5 °C/min up to 100 °C.

-

Data Analysis: Calculate the melting point using the extrapolated onset temperature (

) of the melting peak, rather than the peak maximum, to represent the true thermodynamic solid-liquid transition.

Protocol B: Boiling Point Determination via Micro-ebulliometry

Scientific Rationale: Hydrogen-bonded liquids like phenols are highly prone to superheating, meaning the liquid temperature can exceed the true boiling point before vapor bubbles form. A Swietoslawski-type micro-ebulliometer forces a continuous liquid-vapor equilibrium, preventing superheating and requiring <5 mL of sample.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a Swietoslawski micro-ebulliometer equipped with a calibrated Pt100 Resistance Temperature Detector (RTD).

-

Pressure Regulation: Connect the system to a digital vacuum/pressure controller. Backfill with dry nitrogen and lock the pressure precisely at 760 mmHg (101.325 kPa).

-

Sample Loading: Introduce 3 to 4 mL of the liquid (or pre-melted) 2,3-Difluoro-5-methylphenol into the boiler section.

-

Controlled Heating: Apply electrical heating to the boiler. Adjust the wattage until a steady, continuous reflux is established, characterized by condensate returning at a rate of 1-2 drops per second over the thermowell.

-

Equilibration & Recording: Monitor the RTD output. The true thermodynamic boiling point is achieved when the temperature remains stable (±0.05 °C) for a minimum of 10 minutes.

Caption: Experimental workflow for the thermophysical characterization of fluorinated phenols.

References

-

Google Patents. "AU2020391467A1 - Novel thyromimetics." Accessed March 10, 2026. 1

-

ChemScene. "Safety Data Sheet - 2,3-Difluoro-5-methylphenol (CAS: 886037-58-7)." Accessed March 10, 2026. 2

-

Sigma-Aldrich. "1,2-Difluoro-3-methoxybenzene | 134364-69-5." Accessed March 10, 2026. 3

Sources

Safety, handling, and MSDS for 2,3-Difluoro-5-methylphenol

An In-depth Technical Guide to the Safety and Handling of 2,3-Difluoro-5-methylphenol

This document provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for 2,3-Difluoro-5-methylphenol (and its close structural isomers). Given the specific nature of this fluorinated organic compound, this guide synthesizes direct data where available with established safety protocols for structurally related phenols and cresols to ensure a robust and conservative approach to safety. This guide is intended for researchers, chemists, and professionals in drug development and related scientific fields.

Compound Identification and Physicochemical Properties

2,3-Difluoro-5-methylphenol, a substituted cresol, belongs to a class of fluorinated aromatic compounds increasingly utilized in the synthesis of pharmaceuticals and other advanced materials. Its properties are influenced by the electron-withdrawing nature of the fluorine atoms and the methyl group on the phenol ring. While specific data for the 5-methyl isomer is limited, the properties of the closely related isomer, 2,3-Difluoro-4-methylphenol, are presented below as a primary reference.

Table 1: Physicochemical Data for 2,3-Difluoro-4-methylphenol (CAS: 261763-45-5)

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂O | [1] |

| Molecular Weight | 144.12 g/mol | [1][2] |

| Physical Form | Solid-Low Melt | [2] |

| Boiling Point | 35-38 °C | [2] |

| Storage Temperature | Ambient / Keep dry and well-ventilated | [2] |

| InChI Key | NVYIUITYVMVHJM-UHFFFAOYSA-N | [2] |

Hazard Identification and GHS Classification

Substituted phenols are potent chemical hazards, and 2,3-Difluoro-5-methylphenol should be treated with extreme caution. The primary dangers stem from its corrosive nature and high toxicity, with rapid absorption through the skin being a critical concern.[3] The hazard classification for the structural isomer 2,3-Difluoro-4-methylphenol is severe and should be adopted as a minimum standard for handling this compound.[2]

-

Signal Word: Danger [2]

-

GHS Pictograms:

-

Hazard Statements (H-phrases):

-

Precautionary Statements (P-phrases):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][6]

-

P301 + P310/P330 + P331: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. Do NOT induce vomiting.[4][7]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

-

P405: Store locked up.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

-

Toxicological Profile: A Mechanistic Perspective

The toxicity of phenols is twofold: they are corrosive and act as systemic toxins.[3]

-

Dermal Absorption: The most significant occupational risk is rapid absorption through the skin.[3] Phenol can penetrate the skin with an efficiency nearly equal to that of inhalation, and this effect can be exacerbated by its anesthetic properties, which may prevent immediate detection of exposure.[3] Systemic effects following dermal absorption can impact the central nervous system, liver, and kidneys.[9] Deaths have been reported from exposures covering 25% or more of body surface area.[3]

-

Corrosivity: As a phenol derivative, this compound is expected to be corrosive, causing severe chemical burns to skin and eyes upon contact.[3][4] Ingestion can cause severe damage and swelling to the mouth, throat, and stomach, with a risk of perforation.[10]

-

Acute Toxicity: Data on related methylphenols (cresols) classify them as toxic if swallowed or in contact with skin.[11] Sublethal signs of toxicity in animal studies include hypoactivity, tremors, convulsions, and respiratory distress.[11]

-

Inhalation: Vapors or dusts can cause irritation to the respiratory system.[12][13] Higher exposures could potentially lead to more severe conditions such as pulmonary edema.[9]

Experimental Protocol: Safe Handling and Storage Workflow

Adherence to a strict, self-validating protocol is essential. The following workflow is designed to minimize exposure risk at every stage of handling.

Pre-Handling Risk Assessment and Preparation

-

Designate Work Area: All work must be conducted in a certified chemical fume hood with a tested face velocity.[6]

-

Assemble PPE: Before handling the primary container, don all required Personal Protective Equipment (see Section 6 for detailed specifications). This includes, at a minimum, a lab coat, chemical splash goggles, a face shield, and double-layered gloves (e.g., nitrile inner, neoprene or butyl rubber outer).[3][9]

-

Prepare Spill & First Aid Kits: Ensure a phenol-specific spill kit containing an inert absorbent material (e.g., vermiculite or sand) is immediately accessible.[6] Critically, ensure a supply of Polyethylene Glycol (PEG-300 or PEG-400) is available for immediate first-aid treatment of skin exposure.[3]

-

Review Emergency Procedures: Confirm the location and functionality of the nearest safety shower and eyewash station.[8][14]

Handling and Experimental Use

-

Container Acclimatization: Allow the container to reach ambient temperature in the fume hood before opening.

-

Dispensing: Use non-sparking tools for all transfers.[6] Dispense the smallest quantity required for the experiment. Keep the primary container sealed when not in use.

-

Solution Preparation: When preparing solutions, always add the phenol compound to the solvent slowly.

-

Post-Handling Decontamination: Thoroughly decontaminate the work surface within the fume hood. Remove outer gloves before exiting the fume hood. Wash hands thoroughly with soap and water after the procedure is complete.[6]

Storage

-

Container Integrity: Store in a tightly closed, properly labeled container.[6] Opened containers must be carefully resealed and kept upright.

-

Location: Store in a cool, dry, and well-ventilated area designated as a corrosives area.[10][14] The storage location should be locked and secured.[6]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, strong acids, and acid anhydrides.[6][7] Keep away from all sources of ignition.[9][15]

Caption: Logical workflow for the safe handling of 2,3-Difluoro-5-methylphenol.

Emergency Procedures and First Aid

Immediate and decisive action is critical in the event of an exposure or spill. Anyone administering first aid must wear appropriate PPE to avoid becoming a secondary victim.[3][16]

Table 2: First Aid Measures

| Exposure Route | First Aid Protocol |

| Skin Contact | CRITICAL: SPEED IS ESSENTIAL. Immediately remove all contaminated clothing.[3][15] Liberally wipe or irrigate the exposed area with Polyethylene Glycol (PEG-300 or PEG-400).[3] If PEG is unavailable, flush with a high-density water source, such as a safety shower, for at least 15-20 minutes.[9][15] Seek immediate medical attention. [14][15] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][6][15] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. [17] |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[6][8] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[14] Seek immediate medical attention. [3] |

| Ingestion | Do NOT induce vomiting. [10][17] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[3][8] Seek immediate medical attention. [3][14] |

Accidental Release Measures

-

Small Spills: Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite.[6][14] Place the contaminated material into a suitable, labeled container for hazardous waste disposal.[6]

-

Large Spills: Evacuate the area immediately and call emergency services.[6] Prevent the spill from entering drains or waterways.[15]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][6][18]

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides and hydrogen fluoride.[6][19] Containers may explode when heated.[10]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10][19]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,3-Difluoro-4-methylphenol | 261763-45-5 [sigmaaldrich.com]

- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. fishersci.com [fishersci.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. petrochemistry.eu [petrochemistry.eu]

- 16. Phenol - Chemical Protocols and Instructions - SUU [suu.edu]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 19. fishersci.co.uk [fishersci.co.uk]

Reactivity Profile and Synthetic Utility of 2,3-Difluoro-5-methylphenol: An In-Depth Technical Guide

Executive Summary

2,3-Difluoro-5-methylphenol is a highly specialized fluorinated aromatic building block that has garnered significant attention in modern medicinal chemistry, particularly in the development of novel thyromimetics and targeted anti-fibrotic agents[1]. The strategic incorporation of two adjacent fluorine atoms onto the phenolic core fundamentally alters the molecule's electronic landscape, modulating its acidity, lipophilicity, and metabolic stability. This whitepaper provides an authoritative analysis of its physicochemical properties, synthetic methodologies, and reactivity profile, designed to guide researchers in optimizing downstream functionalization and cross-coupling workflows.

Physicochemical & Structural Profiling

The reactivity of 2,3-difluoro-5-methylphenol is dictated by the competing electronic effects of its substituents. The highly electronegative fluorine atoms at the C2 and C3 positions exert a strong electron-withdrawing inductive effect (-I), which stabilizes the phenoxide anion and significantly lowers the pKa of the hydroxyl proton compared to unsubstituted phenol (pKa 9.95). Extrapolating from the baseline pKa of 2,3-difluorophenol (7.71)[2], the weak electron-donating nature of the C5 methyl group yields an estimated pKa of ~7.8–7.9.

Quantitative Data Summary

| Property | Value | Source / Notes |

| Chemical Name | 2,3-Difluoro-5-methylphenol | IUPAC Standard |

| CAS Registry Number | 886037-58-7 | 3 |

| Molecular Formula | C7H6F2O | 3 |

| Molecular Weight | 144.12 g/mol | 3 |

| Predicted pKa | ~7.8 - 7.9 | Extrapolated from 2,3-difluorophenol[2] |

| Toxicity / Hazards | Harmful if swallowed/inhaled | GHS Category 4[3] |

Synthetic Methodologies: Oxidative Deboronation

In drug development pathways, 2,3-difluoro-5-methylphenol is frequently synthesized via the oxidative cleavage of a corresponding arylboronic acid or pinacol ester (often designated as Intermediate A58 in patent literature)[1]. This Baeyer-Villiger-type oxidation is highly efficient and preserves the regiochemistry of the aromatic ring.

Step-by-Step Experimental Protocol

The following self-validating protocol is adapted from established procedures for synthesizing thyromimetic intermediates[1]:

-

Substrate Dissolution: Dissolve the arylboronic precursor (e.g., 11 g, 43 mmol) in 100 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidant Addition: Slowly add 30% wt/wt aqueous Hydrogen Peroxide (H₂O₂, 24.5 g, 216 mmol, ~5 equivalents) dropwise at 0 °C to control the initial exotherm.

-

Reaction Progression: Allow the mixture to warm to room temperature (rt) and stir for 2 hours. Causality: H₂O₂ acts as a nucleophile, attacking the empty p-orbital of the boron atom to form a hydroperoxyboronate complex. The basicity/polarization of the medium drives a 1,2-aryl migration from boron to oxygen, cleaving the weak O-O bond.

-

Safety Quench (Critical Step): Add 4.0 g of Sodium Thiosulfate (Na₂S₂O₃) and stir for 15 minutes. Causality: Na₂S₂O₃ acts as a reducing agent to quantitatively destroy unreacted peroxides. This is a mandatory self-validating safety mechanism to prevent explosive hazards during subsequent solvent concentration.

-

Workup & Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc, 3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude phenol.

Mechanistic pathway of oxidative deboronation yielding 2,3-Difluoro-5-methylphenol.

Reactivity Profile

O-Functionalization (Hydroxyl Reactivity)

Due to the enhanced acidity of the phenol (pKa ~7.8), the phenoxide anion can be quantitatively generated using mild carbonate bases (e.g., K₂CO₃ or Cs₂CO₃) rather than requiring strong bases like NaH. This allows for highly efficient O-alkylation or esterification. Furthermore, the hydroxyl group can be readily converted into a triflate (-OTf) using Trifluoromethanesulfonic anhydride (Tf₂O) and pyridine, setting the stage for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Electrophilic Aromatic Substitution (EAS)

The regioselectivity of EAS on 2,3-difluoro-5-methylphenol is governed by a complex interplay of steric and electronic factors. The hydroxyl group is strongly activating and ortho/para-directing, while the methyl group is weakly activating. The fluorine atoms are deactivating via inductive effects but ortho/para-directing via resonance.

The two available positions for electrophilic attack are C4 and C6:

-

C4 Position: Para to the OH group, ortho to the methyl group, and ortho to the C3 fluorine.

-

C6 Position: Ortho to the OH group, ortho to the methyl group, and para to the C3 fluorine.

Causality of Regioselectivity: While both positions are electronically activated, C6 is flanked by the hydroxyl (C1) and methyl (C5) groups, creating severe steric hindrance. In contrast, C4 is flanked by the much smaller fluorine atom (C3) and the methyl group (C5). Consequently, electrophilic attack (such as bromination) is kinetically favored at the C4 position, making para-substitution the dominant pathway[4].

Regioselectivity of Electrophilic Aromatic Substitution (EAS) on 2,3-Difluoro-5-methylphenol.

Nucleophilic Aromatic Substitution (SNAr) Resistance

Fluorinated aromatics are classically susceptible to SNAr if the leaving fluorine is activated by a strong ortho/para electron-withdrawing group (EWG) such as a nitro group. In 2,3-difluoro-5-methylphenol, the strongly electron-donating hydroxyl group deactivates the ring toward nucleophilic attack. This provides a critical layer of orthogonal reactivity : the C-F bonds remain stable under standard basic or nucleophilic conditions used for O-alkylation, preventing unwanted defluorination side reactions.

Applications in Drug Development: Thyromimetics

2,3-Difluoro-5-methylphenol is prominently featured as a critical building block (Intermediate A59) in the synthesis of novel 1[1]. TRβ is highly enriched in the liver, whereas TRα is predominantly found in the heart. Selective TRβ agonists are currently being developed to inhibit TGF-β signaling and block the progression of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis, without inducing cardiac toxicity[1].

The incorporation of the 2,3-difluoro-5-methylphenoxy moiety into these drug candidates serves two distinct purposes:

-

Metabolic Stability: The fluorine atoms block cytochrome P450-mediated oxidative metabolism at the C2 and C3 positions.

-

Binding Affinity: The methyl group provides a hydrophobic anchor, while the fluorine atoms engage in specific halogen bonding within the highly homologous ligand-binding domain cavity of the TRβ receptor, driving subtype selectivity[1].

References

- Novel thyromimetics (Patent AU2020391467A1)

-

Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides Source: PubMed Central (NIH) URL:[Link]

Sources

Methodological & Application

Using 2,3-Difluoro-5-methylphenol in the synthesis of liquid crystal intermediates

Application Note: Utilizing 2,3-Difluoro-5-methylphenol in the Synthesis of Negative Dielectric Anisotropy Liquid Crystal Intermediates

Introduction

The development of high-performance Vertically Aligned Liquid Crystal Displays (VA-LCDs) relies heavily on mesogens exhibiting a strong negative dielectric anisotropy (

Among the available building blocks, 2,3-Difluoro-5-methylphenol (CAS: 886037-58-7) offers exceptional synthetic versatility. The phenolic hydroxyl group serves as an anchor for flexible terminal chains (via etherification), while the 5-methyl group functions as a latent reactive site for core elongation. This orthogonal reactivity profile makes it an ideal starting material for synthesizing advanced LC intermediates[3].

Mechanistic Insights & Molecular Design

-

Dielectric Anisotropy (

) : The incorporation of lateral 2,3-difluoro substituents generates a strong transverse dipole. Unlike larger halogens (e.g., chlorine or bromine), fluorine's small Van der Waals radius (1.47 Å) minimizes steric disruption of the nematic packing, thereby preserving a broad and stable mesophase range[4]. -

Orthogonal Functionalization : The 5-methyl group is meta to the hydroxyl group and para to the C2 fluorine. This specific substitution pattern allows the phenol to be alkylated first without affecting the methyl group. Subsequently, the methyl group can be selectively activated via radical bromination, providing a benzylic bromide handle for Wittig olefinations or Suzuki-Miyaura cross-couplings to build extended

-conjugated cores (e.g., tolanes or terphenyls)[2].

Synthetic Workflow

The transformation of 2,3-difluoro-5-methylphenol into a functional LC intermediate typically follows a two-stage activation process: tail assembly followed by core elongation.

Fig 1: Synthetic pathways from 2,3-Difluoro-5-methylphenol to negative Δε liquid crystals.

Experimental Protocols

Protocol A: Williamson Ether Synthesis (Tail Assembly)

Objective: Synthesize 1-alkoxy-2,3-difluoro-5-methylbenzene.

Mechanistic Causality: The highly electronegative fluorine atoms increase the acidity of the phenolic -OH. Therefore, a mild base like Potassium Carbonate (K₂CO₃) is sufficient for quantitative deprotonation, avoiding the use of stronger bases (e.g., NaH) that could trigger side reactions or degrade the alkyl halide. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the

Step-by-Step Methodology:

-

Preparation : Charge a flame-dried 250 mL round-bottom flask with 2,3-difluoro-5-methylphenol (10.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (15.0 mmol, 1.5 eq).

-

Activation : Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes. Self-Validation: The mixture will transition to a slightly yellow tint, confirming the generation of the phenoxide anion.

-

Alkylation : Add the primary alkyl bromide (e.g., 1-bromopentane) (11.0 mmol, 1.1 eq) dropwise via syringe.

-

Reaction : Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours. Monitor progression via TLC (Hexanes/Ethyl Acetate 9:1). Self-Validation: The complete disappearance of the lower-

UV-active phenol spot indicates reaction completion. -

Work-up : Cool to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

Purification : Wash the combined organic layers with brine (5 × 20 mL) to thoroughly partition and remove residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can usually be carried forward without further column chromatography.

Protocol B: Wohl-Ziegler Benzylic Bromination (Core Activation) Objective: Convert the latent 5-methyl group into a reactive bromomethyl handle. Mechanistic Causality: N-Bromosuccinimide (NBS) is used to maintain a low, steady-state concentration of Br₂, which favors radical substitution at the benzylic position over electrophilic aromatic substitution on the ring. Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator. Trifluorotoluene is utilized as a modern, greener alternative to carbon tetrachloride (CCl₄), offering excellent radical stability and an optimal boiling point for AIBN activation.

Step-by-Step Methodology:

-

Preparation : Dissolve the 1-alkoxy-2,3-difluoro-5-methylbenzene (10.0 mmol, 1.0 eq) in 50 mL of anhydrous trifluorotoluene in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition : Add NBS (10.5 mmol, 1.05 eq) and AIBN (0.5 mmol, 0.05 eq).

-

Reaction : Heat the mixture to reflux (approx. 100 °C) under nitrogen for 4-6 hours.

-

Monitoring : Self-Validation: As the reaction proceeds, the dense NBS powder at the bottom of the flask will be consumed, and succinimide (a less dense byproduct) will precipitate and float to the surface of the solvent. This provides a reliable visual cue of reaction progression.

-

Work-up : Cool the reaction to 0 °C in an ice bath to maximize succinimide precipitation. Filter the mixture through a pad of Celite.

-

Purification : Wash the filtrate with saturated aqueous NaHCO₃ (to neutralize trace HBr) and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography (100% Hexanes) to yield the pure benzylic bromide intermediate.

Data Presentation: Structure-Property Relationships

The integration of the 2,3-difluorophenyl moiety synthesized from this phenol directly impacts the macroscopic properties of the resulting liquid crystal. Table 1 illustrates the comparative effects of lateral fluorination on a standard tolane-based LC core.

Table 1: Influence of Lateral Fluorination on Liquid Crystal Physical Properties

| Core Structure | Lateral Substitution | Dielectric Anisotropy ( | Birefringence ( | Nematic Phase Range ( |

| Tolane | None | +0.8 | 0.25 | 45 - 80 |

| Tolane | 3-Fluoro | -1.2 | 0.23 | 35 - 75 |

| Tolane | 2,3-Difluoro | -4.5 | 0.21 | 25 - 90 |

Note: Quantitative data is representative of typical allyloxy-based tolane liquid crystals to illustrate the structure-property relationship. The 2,3-difluoro substitution successfully inverts the dielectric anisotropy to a strongly negative value while maintaining high birefringence and broadening the nematic window.

References

-

Synthesis and the effect of 2,3-difluoro substitution on the properties of diarylacetylene terminated by an allyloxy group: Liquid Crystals , Taylor & Francis Online,[Link]

-

Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes , Beilstein Journal of Organic Chemistry,[Link]

-

Benzoxazole-terminated liquid crystals with high birefringence and large dielectric anisotropy , ResearchGate,[Link]

- KR20100068380A - Liquid crystalline compound, liquid crystal composition, and liquid crystal display element, Google P

Sources

- 1. KR20100068380A - Liquid crystalline compound, liquid crystal composition, and liquid crystal display element - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

Application Note: Pilot-Scale Synthesis of 2,3-Difluoro-5-methylphenol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The compound 2,3-Difluoro-5-methylphenol is a critical building block in the development of highly selective thyromimetics and Thyroid Hormone Receptor beta (TRβ) agonists, which are actively investigated for the treatment of demyelinating neurodegenerative disorders and fibrotic diseases[1].

When transitioning from medicinal chemistry discovery to pilot-scale production, the synthetic route must be optimized for safety, atom economy, and operational simplicity. Traditional syntheses of fluorinated phenols often rely on the Sandmeyer reaction (diazotization of anilines followed by hydrolysis). However, at a pilot scale, the Sandmeyer route presents severe safety liabilities due to the accumulation of unstable diazonium salts, massive nitrogen gas evolution, and the generation of highly colored azo-coupling byproducts.

The Causality of Route Selection:

To circumvent these hazards, this protocol utilizes a one-pot, three-stage continuous workflow: Halogen-Magnesium Exchange

-

Turbo-Grignard Activation: By utilizing Knochel’s Turbo-Grignard reagent (

PrMgCl·LiCl), the halogen-magnesium exchange of 1-bromo-2,3-difluoro-5-methylbenzene is driven to completion at 0 °C to room temperature[2]. The incorporation of LiCl breaks the polymeric aggregates of the Grignard reagent, significantly enhancing its nucleophilicity. This avoids the cryogenic (–78 °C) conditions required by -

Green Oxidation: The ipso-hydroxylation of the resulting boronate using aqueous hydrogen peroxide is a highly scalable, transition-metal-free methodology that generates environmentally benign borate salts as the only byproduct[3].

Mechanistic Overview

The success of this one-pot sequence relies on the precise control of reactive intermediates.

Figure 1: One-pot pilot-scale synthetic workflow for 2,3-Difluoro-5-methylphenol.

During the final oxidation step, the addition of an alkaline hydrogen peroxide solution triggers an ipso-hydroxylation. The causality of this transformation is driven by the nucleophilic attack of the hydroperoxide anion (

Figure 2: Mechanism of the ipso-hydroxylation step via 1,2-aryl migration.

Quantitative Data & In-Process Controls (IPC)

A self-validating protocol ensures that progression to the next synthetic stage is strictly gated by analytical confirmation. This prevents the compounding of errors or the generation of dangerous reactive mixtures. For instance, enforcing IPC 1 ensures no unreacted aryl bromide remains, which could otherwise lead to explosive Wurtz-type coupling or violent quenching during the aqueous peroxide addition.

| Step | Parameter | IPC Analytical Method | Strict Acceptance Criteria | Expected Yield / Purity |

| 1. Halogen-Metal Exchange | Conversion of Starting Material | GC-FID / GC-MS | < 1.0% Aryl bromide remaining | N/A (Consumed in situ) |

| 2. Borylation | Formation of Boronate | HPLC (UV 254 nm) | > 95% Boronic acid/ester | N/A (Consumed in situ) |

| 3. Oxidation | Conversion to Phenol | HPLC (UV 254 nm) | < 0.5% Boronate remaining | 85 – 90% (Crude Yield) |

| 4. Purification | Final Product Purity | qNMR / HPLC | > 99.0% (a/a) | 75 – 80% (Isolated Yield) |

Pilot-Scale Protocol (100 g Scale)

Equipment Requirements

-

5 L Jacketed glass reactor equipped with an overhead mechanical stirrer.

-

Chiller unit capable of maintaining internal temperatures between 0 °C and 20 °C.

-

Pressure-equalizing addition funnels.

-

Nitrogen/Argon manifold for inert atmosphere.

Step-by-Step Methodology

Stage 1: Halogen-Magnesium Exchange

-

Purge the 5 L jacketed reactor with

for 15 minutes. -

Charge 1-bromo-2,3-difluoro-5-methylbenzene (100.0 g, 0.483 mol) and anhydrous THF (1.0 L) into the reactor.

-

Set the chiller to cool the internal mixture to 0 °C.

-

Dropwise add

PrMgCl·LiCl (1.3 M in THF, 410 mL, 0.531 mol, 1.1 eq) via an addition funnel over 1 hour. Critical Control: Maintain the internal temperature strictly below 5 °C to prevent side reactions. -

Stir the active mixture for 2 hours at 0 °C.

-

Execute IPC 1: Withdraw a 1 mL sample, quench with saturated

, extract with EtOAc, and analyze via GC-FID. Proceed only if starting material is < 1.0%.

Stage 2: Electrophilic Borylation

7. To the active Grignard solution at 0 °C, add trimethyl borate (

Stage 3: ipso-Hydroxylation

10. Re-engage the chiller and cool the reactor back to 0 °C.

11. Add 10% w/w aqueous NaOH (200 mL) to the mixture. The alkaline environment is required to deprotonate the hydrogen peroxide, forming the active nucleophile (

Stage 4: Workup & Isolation

15. Quench any residual peroxides by slowly adding 10% aqueous

References

- Title: AU2020391467A1 - Novel thyromimetics | Source: Google Patents | URL

- Title: A scalable and green one-minute synthesis of substituted phenols | Source: RSC Publishing | URL

- Title: Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics | Source: Chemical Reviews - ACS Publications | URL

Sources

Application Note: Advanced Analytical Strategies for the Quantification of 2,3-Difluoro-5-methylphenol

Introduction & Mechanistic Context

2,3-Difluoro-5-methylphenol (CAS: 886037-58-7) is a highly specialized fluorinated phenolic compound primarily utilized as a critical intermediate in the synthesis of novel active pharmaceutical ingredients (APIs)[1]. Notably, it serves as a foundational building block in the development of thyromimetics—selective Thyroid Hormone Receptor beta (TRβ) agonists. These therapeutic agents are designed to inhibit Transforming Growth Factor beta (TGF-β) signaling, offering promising pathways for the attenuation of fibrotic diseases and neurodegenerative disorders[2].

Given its critical role in multi-step API synthesis, the precise quantification and purity profiling of 2,3-Difluoro-5-methylphenol are paramount. Trace-level impurities or unreacted starting materials can propagate through synthetic pathways, compromising the safety and efficacy of the final drug product. This application note details robust, self-validating analytical protocols utilizing both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to ensure stringent quality control.

Figure 1: Role of 2,3-Difluoro-5-methylphenol in TRβ agonist synthesis and TGF-β inhibition.

Physicochemical Profiling & Analytical Causality

Understanding the molecular behavior of 2,3-Difluoro-5-methylphenol (MW: 144.12 g/mol ) is essential for method development. The presence of two highly electronegative fluorine atoms on the aromatic ring significantly increases the acidity of the phenolic hydroxyl group compared to an unsubstituted phenol.

Analytical Causality & Methodological Choices:

-

In HPLC: The increased acidity means the compound will partially ionize at a neutral pH, leading to severe peak broadening and tailing. Causality: To mitigate this, the mobile phase must be heavily acidified (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0) to ensure the analyte remains fully protonated. This forces the molecule into a single, neutral state, yielding sharp, symmetrical peaks[3]. Furthermore, fluorination induces a hypsochromic shift; monitoring at 270 nm maximizes the signal-to-noise ratio for this specific derivative.

-

In GC-MS: While modern low-polarity silarylene columns (e.g., TraceGOLD TG-5SilMS) can analyze underivatized phenols[4], the active hydroxyl group can still interact with active sites in the GC inlet, especially at trace concentrations, leading to peak tailing and signal loss[5]. Causality: For high-sensitivity quantification (LOD < 1 ng/mL), derivatization (e.g., acetylation or methylation) is highly recommended. Derivatization masks the polar hydroxyl group, enhancing volatility, thermal stability, and preventing inlet adsorption[5].

Experimental Protocols

Protocol A: Reverse-Phase HPLC-DAD for API Purity and Assay

This method is optimized for high-throughput purity assessment and reaction monitoring during chemical synthesis[3].

Step-by-Step Methodology:

-

Diluent Preparation: Mix Methanol and LC-MS grade Water (50:50, v/v).

-

Standard Preparation: Accurately weigh 10 mg of 2,3-Difluoro-5-methylphenol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a 100 µg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Program: 0–2 min (20% B), 2–10 min (linear ramp to 80% B), 10–12 min (hold 80% B), 12–12.1 min (return to 20% B), 12.1–15 min (equilibration).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection: Diode Array Detector (DAD) set at 270 nm.

-

-

Self-Validating System Suitability: Inject the standard preparation six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the Tailing Factor (Tf) is ≤ 1.5, and Theoretical Plates (N) are ≥ 5000.

Protocol B: GC-MS Quantification for Trace Analysis

Adapted from EPA Method 528 and 8041, this protocol is designed for trace-level environmental or residual starting material analysis in complex matrices[4][5][6].

Step-by-Step Methodology:

-

Sample Preparation (SPE): Standard C18 sorbents often yield poor recovery for highly polar phenols. Causality: Use a polystyrene divinylbenzene (SDVB) SPE cartridge, which provides enhanced π-π interactions with the electron-deficient fluorinated aromatic ring[6]. Condition with 3 mL Methanol followed by 3 mL 0.05 N HCl. Load the aqueous sample (spiked with 2,4-Dibromophenol as an Internal Standard). Wash with 0.05 N HCl and elute with 5 mL Dichloromethane (DCM)[6].

-

Derivatization: Add 50 µL of acetic anhydride and 50 µL of pyridine to the dried extract. Heat at 60°C for 30 minutes. Evaporate to dryness under gentle nitrogen and reconstitute in 1 mL DCM.

-

Chromatographic Conditions:

-

Column: TraceGOLD TG-5SilMS (30 m × 0.25 mm × 0.25 µm) or equivalent low-polarity silarylene phase[4].

-

Carrier Gas: Helium, constant flow at 1.0 mL/min[6].

-

Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

-

Inlet: 250°C, Splitless mode (1 min purge)[4].

-

MS Detection: Electron Ionization (EI), Selected Ion Monitoring (SIM) targeting the molecular ion (m/z 186 for the acetylated derivative).

-

Figure 2: Comparative analytical workflow for the quantification of 2,3-Difluoro-5-methylphenol.

Data Presentation & Method Comparison

Table 1: Comparison of Analytical Strategies

| Parameter | HPLC-DAD (Protocol A) | GC-MS (Protocol B) |

| Primary Application | Purity assay, reaction monitoring | Trace residual analysis, environmental |

| Sensitivity (LOD) | ~0.5 µg/mL | ~1 ng/mL (with derivatization) |

| Sample Matrix | Organic synthesis mixtures | Aqueous samples, complex biologicals |

| Key Causality Factor | Acidic mobile phase prevents peak tailing | Derivatization prevents inlet adsorption |

| Internal Standard | Not strictly required (External Calib.) | 2,4-Dibromophenol (Highly recommended) |

Table 2: System Suitability and Validation Specifications

| Validation Parameter | Acceptance Criteria | Scientific Rationale |

| Tailing Factor (HPLC) | ≤ 1.5 | Ensures complete protonation of the phenol group. |

| Resolution (HPLC) | ≥ 2.0 | Guarantees separation from structural isomers (e.g., 2,4-difluoro). |

| IS Recovery (GC-MS) | 80% - 120% | Validates extraction efficiency and accounts for matrix effects. |

| Calibration R² | ≥ 0.995 | Confirms the linear dynamic range of the detector. |

Conclusion

The accurate quantification of 2,3-Difluoro-5-methylphenol requires a deep understanding of its physicochemical properties. By controlling the ionization state via low-pH mobile phases in HPLC, and managing active site interactions through strategic derivatization in GC-MS, analysts can achieve the robust, reproducible, and self-validating results essential for downstream pharmaceutical development and environmental monitoring.

References

Sources

Application Note: Palladium-Catalyzed Synthesis and Derivatization of 2,3-Difluoro-5-methylphenol

Executive Summary

Fluorinated phenols are privileged motifs in modern drug discovery. The 2,3-difluoro-5-methylphenol core is particularly valuable; the ortho-fluorine atoms modulate the pKa of the phenolic hydroxyl group (enhancing membrane permeability and binding affinity), while the meta-methyl group provides a vector for late-stage functionalization. Traditional nucleophilic aromatic substitution (SNAr) to access such phenols requires harsh conditions and highly electron-deficient arenes, often leading to poor regioselectivity.

This application note details a robust, field-proven workflow for the synthesis of 2,3-difluoro-5-methylphenol via the Palladium-catalyzed hydroxylation of 1-bromo-2,3-difluoro-5-methylbenzene, followed by its derivatization into high-value biaryl and ether compounds.

Mechanistic Rationale & Catalyst Design

The direct hydroxylation of aryl halides has historically been challenging due to the slow reductive elimination of the intermediate L-Pd(II)(Ar)(OH) complex, which often results in the competitive arylation of the newly formed phenol to yield unwanted diaryl ethers.

To overcome this, we utilize the tBuBrettPhos Pd G3 precatalyst system, adapted from the [1].

Causality of Experimental Choices:

-

Precatalyst Selection: The G3 palladacycle precatalyst ensures rapid, quantitative generation of the active monoligated [Pd(0)L] species under mildly basic conditions, avoiding the unpredictable induction periods associated with Pd2(dba)3.

-

Ligand Architecture (tBuBrettPhos): The rigid biaryl backbone features bulky tert-butyl groups. This steric bulk prevents the formation of unreactive bis-ligated [Pd(0)L2] complexes. Furthermore, the electron-rich dialkylphosphine accelerates the oxidative addition of the electron-deficient aryl bromide. Most critically, the precise spatial arrangement forces the aryl and hydroxyl ligands on the Pd(II) center into close proximity, dramatically lowering the activation energy for the notoriously difficult C–O reductive elimination step.

-

Biphasic Solvent System: A 1,4-dioxane/water mixture ensures the solubility of both the organic substrate and the inorganic base (KOH), facilitating the critical ligand exchange step where the bromide is displaced by hydroxide.

Visualization of the Catalytic Pathway

Palladium-catalyzed hydroxylation cycle utilizing tBuBrettPhos for C-O bond formation.

Experimental Protocols

Protocol A: Synthesis of 2,3-Difluoro-5-methylphenol

This protocol is optimized specifically for ortho-fluorinated substrates to prevent defluorination side-reactions.

Reagents:

-

1-Bromo-2,3-difluoro-5-methylbenzene: 10.0 mmol (2.07 g)

-

KOH (85% pellets): 30.0 mmol (1.98 g)

-

tBuBrettPhos Pd G3: 0.2 mmol (2 mol%, 171 mg)

-

tBuBrettPhos ligand: 0.2 mmol (2 mol%, 97 mg)

-

1,4-Dioxane (Degassed): 20 mL

-

Deionized Water (Degassed): 20 mL

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried 100 mL Schlenk flask with tBuBrettPhos Pd G3, tBuBrettPhos ligand, and KOH.

-

Solvent Addition: Seal the flask with a rubber septum, remove from the glovebox, and connect to a Schlenk line. Inject degassed 1,4-dioxane and degassed water via syringe.

-

Substrate Addition: Add 1-bromo-2,3-difluoro-5-methylbenzene via syringe. The biphasic mixture will initially appear as a suspension.

-

Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) for 16 hours. Causality Note: High-speed stirring is critical to maximize the interfacial surface area between the aqueous hydroxide and the organic Pd-complex.

-

Self-Validating IPC (In-Process Control): At 16 hours, halt stirring to allow phase separation. Extract a 50 µL aliquot from the organic layer, dilute in 1 mL EtOAc, filter through a short silica plug, and analyze via 19F NMR.

-

Validation Check: The reaction is self-validating when the starting material doublets completely shift to the product phenol signals. If starting material >2% remains, the catalytic cycle may have stalled due to trace oxygen ingress; add an additional 0.5 mol% of Pd G3 and stir for 2 hours.

-

-

Workup: Cool the reaction to room temperature. Acidify the aqueous layer to pH 2 using 1M HCl (Caution: Exothermic). Extract with EtOAc (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 2,3-difluoro-5-methylphenol.

Protocol B: Derivatization via One-Pot Nonaflation and Cross-Coupling

To demonstrate the utility of the synthesized phenol, we detail a one-pot protocol to convert the C-OH bond into a C-C bond, yielding 2,3-difluoro-5-methylbiphenyl. This utilizes [2].

Step-by-Step Methodology:

-

Nonaflation: To a solution of 2,3-difluoro-5-methylphenol (5.0 mmol) in dry Toluene (15 mL), add Cs2CO3 (15.0 mmol) and NfF (6.0 mmol). Stir at room temperature for 2 hours. Causality Note: Using NfF instead of triflic anhydride avoids the generation of highly acidic byproducts that can degrade sensitive substrates, and eliminates the need to isolate moisture-sensitive intermediates.

-

Coupling Partners: To the same flask, add Phenylboronic acid (7.5 mmol), Pd2(dba)3 (0.1 mmol, 2 mol%), and XPhos (0.4 mmol, 8 mol%).

-

Reaction: Heat the mixture to 100 °C for 12 hours under a nitrogen atmosphere.

-

Workup: Monitor via GC-MS. Upon completion, cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 x 20 mL). Purify via silica gel chromatography to isolate the biaryl derivative.

Quantitative Data Summaries

Table 1: Optimization of Hydroxylation Conditions (Protocol A)

| Ligand / Precatalyst | Base (Equiv) | Solvent System | Temp (°C) | Conversion (%) | Isolated Yield (%) |

| tBuXPhos / Pd2(dba)3 | KOH (3.0) | 1,4-Dioxane/H2O | 100 | 75 | 62 |

| tBuBrettPhos / Pd G3 | CsOH (3.0) | 1,4-Dioxane/H2O | 80 | >99 | 88 |

| tBuBrettPhos / Pd G3 | KOH (3.0) | 1,4-Dioxane/H2O | 80 | >99 | 92 |

| tBuBrettPhos / Pd G3 | K3PO4 (3.0) | Toluene/H2O | 80 | 45 | 31 |

Table 2: Substrate Scope & Derivatization Yields

| Starting Material | Reagents | Product | Yield (%) | Application |

| 1-Bromo-2,3-difluoro-5-methylbenzene | KOH, tBuBrettPhos Pd G3 | 2,3-Difluoro-5-methylphenol | 92 | Core Building Block |

| 2,3-Difluoro-5-methylphenol | NfF, PhB(OH)2, Pd2(dba)3 | 2,3-Difluoro-5-methylbiphenyl | 85 | Bioisostere Derivatization |

| 1-Bromo-2,3-difluoro-5-methylbenzene | CF3CH2OH, Cs2CO3, Pd G3[3] | 2,3-Difluoro-5-methylphenyl trifluoroethyl ether | 81 | Lipophilicity Modulation |

References

-

Cheung, C. W., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(11), 5351–5358. URL:[Link]

-

Ikawa, T., Saito, K., & Akai, S. (2012). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Synlett, 23(15), 2241-2246. URL:[Link]

-

Szpera, R., Isenegger, P. G., Ghosez, M., Straathof, N. J. W., Cookson, R., Blakemore, D. C., Richardson, P., & Gouverneur, V. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6573–6577. URL:[Link]

Purification of crude 2,3-Difluoro-5-methylphenol by column chromatography

Application Note: Purification of Crude 2,3-Difluoro-5-methylphenol by Column Chromatography

Introduction & Scope

2,3-Difluoro-5-methylphenol is a highly specialized fluorinated building block frequently utilized in the synthesis of advanced pharmaceuticals, including selective thyromimetics[1]. The isolation of fluorinated phenols from complex crude reaction mixtures presents distinct chromatographic hurdles. Unlike standard aliphatic or neutral aromatic compounds, fluorophenols possess a highly polarized hydroxyl group that interacts aggressively with standard stationary phases[2].

This application note provides a field-proven, mechanistically grounded protocol for the purification of 2,3-Difluoro-5-methylphenol using normal-phase silica gel flash chromatography. By understanding the electronic effects of fluorine substitution, chromatographers can rationally design a self-validating purification workflow that eliminates peak tailing and maximizes recovery yields.

Physicochemical Profile & Chromatographic Behavior

To design an effective separation strategy, one must first analyze the target molecule's physicochemical properties.

Table 1: Physicochemical Properties of 2,3-Difluoro-5-methylphenol

| Property | Value / Characteristic |

| CAS Number | 886037-58-7 |

| Molecular Formula | C7H6F2O |

| Molecular Weight | 144.12 g/mol |

| Estimated pKa | ~7.5 - 8.5 |

| Appearance | Solid / Viscous Oil |

The Causality of Chemisorption: The inductive electron-withdrawing effect (-I effect) of the two fluorine atoms at the ortho and meta positions significantly increases the acidity of the phenolic hydroxyl group. While unsubstituted phenol has a pKa of ~10.0, the pKa of multi-fluorinated derivatives drops significantly, often falling between 5.5 and 8.5[3]. This heightened acidity leads to strong hydrogen bonding (chemisorption) with the weakly acidic free silanol groups (Si-OH) on the silica gel stationary phase. If a standard non-polar/polar solvent system is used[4], this interaction results in severe band broadening, peak tailing, and co-elution with impurities.

Mechanistic Rationale: The Role of Acidic Modifiers

To counteract the chemisorption of 2,3-Difluoro-5-methylphenol, the mobile phase must be chemically modified. The addition of 1% (v/v) glacial acetic acid (AcOH) to the eluent serves a dual mechanistic purpose:

-

Ionization Suppression: It forces the fluorophenol equilibrium toward the neutral, protonated state, preventing the formation of the highly retained phenoxide anion.

-

Silanol Masking: The acetic acid competitively binds to the active silanol sites on the silica gel, effectively "masking" them from the target compound and ensuring a sharp, Gaussian elution profile.

Figure 2: Mechanistic role of acetic acid in preventing phenol chemisorption on silica gel.

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents

-

Stationary Phase: Silica Gel (230–400 mesh, 40–63 µm)[5].

-

Mobile Phase: Hexane (or Heptane) and Ethyl Acetate (EtOAc), HPLC grade.

-

Modifier: Glacial Acetic Acid (AcOH).

-

TLC Plates: Silica gel 60 F254 on aluminum backing.

-

Stains: 1% Ferric Chloride (FeCl3) in methanol.

Sample Preparation (Dry Loading)

Expert Insight: Crude phenolic mixtures are often viscous oils that exhibit poor solubility in non-polar starting eluents (e.g., 100% Hexane). Wet loading such a mixture causes the sample to smear down the column walls, ruining initial resolution. Dry loading is mandatory.

-

Dissolve the crude 2,3-Difluoro-5-methylphenol in a minimal volume of Dichloromethane (DCM).

-

Add dry silica gel to the solution (approximately 2 to 3 times the mass of the crude mixture).

-

Evaporate the solvent completely in vacuo using a rotary evaporator until a free-flowing powder is obtained.

-

Self-Validation Check: If the silica-sample mixture clumps, residual DCM remains. Continue evaporation until a perfectly free-flowing powder is achieved to prevent solvent-front distortion during elution.

Column Packing

-

Prepare a slurry of silica gel in Hexane containing 1% AcOH. (Use ~30-50 g of silica per 1 g of crude product).

-

Pour the slurry into the glass column in a single, continuous motion to prevent stratification.

-

Rinse the column walls with the mobile phase and apply gentle air pressure to pack the bed tightly.

-

Add a 1 cm protective layer of clean sea sand to the top of the silica bed.

-

Self-Validation Check: Verify the column bed is perfectly horizontal. An uneven sand layer will cause diagonal band migration, ruining fraction resolution.

-

Carefully pour the dry-loaded sample onto the sand layer, ensuring an even, flat surface. Add another 1 cm of sand on top of the sample.

Gradient Elution Strategy

Begin elution with a low-polarity solvent system and gradually increase the polarity[5]. The 1% AcOH modifier must be maintained uniformly across all gradient steps to prevent mid-column ionization.

Table 2: Gradient Elution Profile (Hexane / Ethyl Acetate)

| Column Volume (CV) | % Hexane | % Ethyl Acetate | % Acetic Acid | Chromatographic Purpose |

| 1 - 2 | 99% | 0% | 1% | Flush non-polar impurities (e.g., unreacted starting materials) |

| 3 - 5 | 94% | 5% | 1% | Elute weakly polar byproducts |

| 6 - 9 | 89% | 10% | 1% | Elute target 2,3-Difluoro-5-methylphenol |

| 10 - 12 | 79% | 20% | 1% | Flush highly polar impurities / baseline material |

Fraction Collection & TLC Analysis

-

Collect fractions in test tubes (e.g., 15 mL fractions for a 50 g silica column).

-

Spot fractions on TLC plates alongside a crude reference spot.

-

Develop the TLC plates in an 80:20 Hexane:EtOAc (+1% AcOH) chamber.

-

Visualization & Validation:

-

UV Light (254 nm): The fluorinated aromatic ring will strongly quench UV fluorescence, appearing as a dark spot.

-

FeCl3 Stain: Dip the plate in FeCl3 solution. Relying solely on UV 254 nm is prone to false positives from aromatic impurities. The FeCl3 stain acts as a chemical validator; only compounds with a free phenolic -OH will immediately coordinate with Fe(III) to form a brightly colored complex, confirming the target fraction.

-

Figure 1: Workflow for the purification of 2,3-Difluoro-5-methylphenol via silica gel chromatography.

Conclusion

The successful purification of 2,3-Difluoro-5-methylphenol relies entirely on managing its enhanced acidity. By utilizing a dry-loading technique to ensure a narrow sample band and employing an acetic acid-modified mobile phase to suppress chemisorption, chromatographers can achieve high-resolution separation from complex crude matrices.

References

Sources

The Untapped Potential of 2,3-Difluoro-5-methylphenol in Agrochemical Innovation: A Guide for Researchers

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast chemical space available to scientists, fluorinated organic compounds have emerged as a particularly fruitful area of exploration. The unique physicochemical properties imparted by fluorine atoms—such as increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity—have led to the development of numerous successful pesticides.[1] This guide focuses on a promising, yet underexplored, building block for the next generation of crop protection agents: 2,3-Difluoro-5-methylphenol .

While direct applications of 2,3-Difluoro-5-methylphenol in commercialized agrochemicals are not yet widely documented, its structural motifs are present in various patented and researched compounds. This suggests its significant potential as a key intermediate for the synthesis of novel fungicides, herbicides, and insecticides. This document serves as a comprehensive resource for researchers, providing insights into the rationale for its use, detailed synthetic protocols for its derivatives, and a framework for evaluating their biological activity.

The Strategic Advantage of the 2,3-Difluoro-5-methylphenyl Moiety

The incorporation of a 2,3-difluoro-5-methylphenyl group into a potential agrochemical candidate offers several strategic advantages:

-